molecular formula C127H201Na19O134S17 B3254144 Unii-V952P6826M CAS No. 232602-93-6

Unii-V952P6826M

Cat. No.: B3254144
CAS No.: 232602-93-6
M. Wt: 4854 g/mol
InChI Key: RRHHPXJSGSYSHW-ZURHXDBDSA-A
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Preparation Methods

Chemical Reactions Analysis

SR-123781A undergoes various chemical reactions, including:

The major products formed from these reactions are intermediate thioglycosides and methylated polysaccharides .

Scientific Research Applications

Comparison with Similar Compounds

SR-123781A is compared with other heparin mimetics and low molecular weight heparins:

Similar compounds include:

  • Heparin
  • Enoxaparin
  • Dalteparin

These compounds share similar anticoagulant properties but differ in their molecular structures and specific mechanisms of action.

Properties

IUPAC Name

nonadecasodium;(2R,3S,4S,5R,6R)-6-[(2R,3R,4S,5R,6R)-6-[(2R,3S,4S,5S,6R)-2-carboxylato-6-[(2R,3R,4S,5S,6S)-4,6-dimethoxy-5-sulfonatooxy-2-(sulfonatooxymethyl)oxan-3-yl]oxy-4,5-dimethoxyoxan-3-yl]oxy-4,5-disulfonatooxy-2-(sulfonatooxymethyl)oxan-3-yl]oxy-3-[(2R,3R,4S,5S,6R)-5-[(2S,3R,4S,5R,6R)-5-[(2R,3R,4S,5R,6R)-5-[(2S,3R,4S,5R,6R)-5-[(2R,3R,4S,5R,6R)-5-[(2S,3R,4S,5R,6R)-5-[(2S,3R,4S,5R,6R)-5-[(2S,3R,4S,5R,6R)-5-[(2R,3R,4S,5R,6R)-5-[(2S,3R,4S,5R,6R)-5-[(2R,3R,4S,5R,6R)-3,4-disulfonatooxy-6-(sulfonatooxymethyl)-5-[(2R,3R,4S,5R,6R)-3,4,5-trisulfonatooxy-6-(sulfonatooxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-3,4-disulfonatooxy-6-(sulfonatooxymethyl)oxan-2-yl]oxy-3,4-dimethoxy-6-(sulfonatooxymethyl)oxan-2-yl]oxy-3,4-dimethoxy-6-(methoxymethyl)oxan-2-yl]oxy-3,4-dimethoxy-6-(methoxymethyl)oxan-2-yl]oxy-3,4-dimethoxy-6-(methoxymethyl)oxan-2-yl]oxy-3,4-dimethoxy-6-(methoxymethyl)oxan-2-yl]oxy-3,4-dimethoxy-6-(methoxymethyl)oxan-2-yl]oxy-3,4-dimethoxy-6-(methoxymethyl)oxan-2-yl]oxy-3,4-dimethoxy-6-(methoxymethyl)oxan-2-yl]oxy-3,4-dimethoxy-6-(sulfonatooxymethyl)oxan-2-yl]oxy-4,5-dimethoxyoxane-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C127H220O134S17.19Na/c1-183-32-46-60(235-114-95(203-21)76(192-10)62(48(223-114)34-185-3)237-116-97(205-23)78(194-12)64(50(225-116)36-187-5)239-118-99(207-25)80(196-14)66(52(227-118)38-189-7)241-120-101(209-27)82(198-16)68(55(229-120)41-216-264(138,139)140)244-124-106(258-275(171,172)173)89(254-271(159,160)161)71(57(231-124)43-218-266(144,145)146)246-125-107(259-276(174,175)176)90(255-272(162,163)164)72(58(232-125)44-219-267(147,148)149)247-126-109(261-278(180,181)182)91(256-273(165,166)167)73(252-269(153,154)155)59(234-126)45-220-268(150,151)152)74(190-8)94(202-20)113(222-46)236-61-47(33-184-2)224-115(96(204-22)75(61)191-9)238-63-49(35-186-4)226-117(98(206-24)77(63)193-11)240-65-51(37-188-6)228-119(100(208-26)79(65)195-13)242-67-54(40-215-263(135,136)137)230-121(102(210-28)81(67)197-15)248-86-84(200-18)104(212-30)123(251-92(86)110(128)129)245-70-56(42-217-265(141,142)143)233-127(108(260-277(177,178)179)88(70)253-270(156,157)158)249-87-85(201-19)103(211-29)122(250-93(87)111(130)131)243-69-53(39-214-262(132,133)134)221-112(213-31)105(83(69)199-17)257-274(168,169)170;;;;;;;;;;;;;;;;;;;/h46-109,112-127H,32-45H2,1-31H3,(H,128,129)(H,130,131)(H,132,133,134)(H,135,136,137)(H,138,139,140)(H,141,142,143)(H,144,145,146)(H,147,148,149)(H,150,151,152)(H,153,154,155)(H,156,157,158)(H,159,160,161)(H,162,163,164)(H,165,166,167)(H,168,169,170)(H,171,172,173)(H,174,175,176)(H,177,178,179)(H,180,181,182);;;;;;;;;;;;;;;;;;;/q;19*+1/p-19/t46-,47-,48-,49-,50-,51-,52-,53-,54-,55-,56-,57-,58-,59-,60-,61-,62-,63-,64-,65-,66-,67+,68-,69-,70-,71-,72-,73-,74+,75+,76+,77+,78+,79+,80+,81+,82+,83+,84+,85+,86+,87+,88+,89+,90+,91+,92-,93-,94-,95-,96-,97-,98-,99-,100-,101-,102-,103+,104-,105+,106-,107-,108-,109-,112+,113-,114+,115+,116+,117-,118+,119+,120-,121-,122-,123-,124+,125-,126-,127-;;;;;;;;;;;;;;;;;;;/m1.................../s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRHHPXJSGSYSHW-ZURHXDBDSA-A
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1C(C(C(C(O1)OC2C(OC(C(C2OC)OC)OC3C(OC(C(C3OC)OC)OC4C(OC(C(C4OC)OC)OC5C(C(C(OC5C(=O)[O-])OC6C(OC(C(C6OS(=O)(=O)[O-])OS(=O)(=O)[O-])OC7C(C(C(OC7C(=O)[O-])OC8C(OC(C(C8OC)OS(=O)(=O)[O-])OC)COS(=O)(=O)[O-])OC)OC)COS(=O)(=O)[O-])OC)OC)COS(=O)(=O)[O-])COC)COC)OC)OC)OC9C(C(C(C(O9)COC)OC1C(C(C(C(O1)COC)OC1C(C(C(C(O1)COC)OC1C(C(C(C(O1)COC)OC1C(C(C(C(O1)COS(=O)(=O)[O-])OC1C(C(C(C(O1)COS(=O)(=O)[O-])OC1C(C(C(C(O1)COS(=O)(=O)[O-])OC1C(C(C(C(O1)COS(=O)(=O)[O-])OS(=O)(=O)[O-])OS(=O)(=O)[O-])OS(=O)(=O)[O-])OS(=O)(=O)[O-])OS(=O)(=O)[O-])OS(=O)(=O)[O-])OS(=O)(=O)[O-])OC)OC)OC)OC)OC)OC)OC)OC)OC)OC.[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC[C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)O[C@@H]2[C@H](O[C@@H]([C@@H]([C@H]2OC)OC)O[C@@H]3[C@H](O[C@H]([C@@H]([C@H]3OC)OC)O[C@H]4[C@H](O[C@@H]([C@@H]([C@H]4OC)OC)O[C@H]5[C@@H]([C@H]([C@@H](O[C@H]5C(=O)[O-])O[C@@H]6[C@H](O[C@@H]([C@@H]([C@H]6OS(=O)(=O)[O-])OS(=O)(=O)[O-])O[C@H]7[C@@H]([C@@H]([C@@H](O[C@H]7C(=O)[O-])O[C@@H]8[C@H](O[C@@H]([C@H]([C@H]8OC)OS(=O)(=O)[O-])OC)COS(=O)(=O)[O-])OC)OC)COS(=O)(=O)[O-])OC)OC)COS(=O)(=O)[O-])COC)COC)OC)OC)O[C@@H]9[C@@H]([C@H]([C@@H]([C@H](O9)COC)O[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)COC)O[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)COC)O[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)COC)O[C@@H]1[C@@H]([C@H]([C@@H]([C@H](O1)COS(=O)(=O)[O-])O[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)COS(=O)(=O)[O-])O[C@@H]1[C@@H]([C@H]([C@@H]([C@H](O1)COS(=O)(=O)[O-])O[C@@H]1[C@@H]([C@H]([C@@H]([C@H](O1)COS(=O)(=O)[O-])OS(=O)(=O)[O-])OS(=O)(=O)[O-])OS(=O)(=O)[O-])OS(=O)(=O)[O-])OS(=O)(=O)[O-])OS(=O)(=O)[O-])OS(=O)(=O)[O-])OC)OC)OC)OC)OC)OC)OC)OC)OC)OC.[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C127H201Na19O134S17
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

4854 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

SR123781A is a synthetic hexadecasaccharide comprising an antithrombin (AT) binding domain, a thrombin binding domain, and a neutral methylated hexasaccharide sequence, was obtained from glucose through a convergent synthesis. SR123781A showed high affinity for human AT and was a potent catalyst of its inhibitory effect with regard to factor Xa and thrombin.
Record name SR-123781A
Source DrugBank
URL https://www.drugbank.ca/drugs/DB05361
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

CAS No.

232602-93-6
Record name SR-123781A
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0232602936
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name SR-123781A
Source DrugBank
URL https://www.drugbank.ca/drugs/DB05361
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name SR-123781A
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V952P6826M
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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